molecular formula C16H18BrNO2S B2972497 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide CAS No. 2034540-86-6

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Cat. No.: B2972497
CAS No.: 2034540-86-6
M. Wt: 368.29
InChI Key: DHFYPSNEPKQEIW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide”. A related compound, 2-Bromo-3-(bromomethyl)thiophene, has been studied for its structure and properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocycles

    Research has explored the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives for potential plant growth regulatory activities illustrates the broader category of reactions involving bromo compounds and thioureas, which could be analogous to the synthesis routes applicable to 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide (Teitei, 1980).

  • Antifungal Agents

    Similar structural analogs, such as 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, have been synthesized and screened for their antifungal activity. This suggests potential research applications of this compound in developing antifungal agents (Narayana et al., 2004).

  • Antipathogenic Activity

    Thiourea derivatives, which share functional group similarities with the compound of interest, have been studied for their interaction with bacterial cells and demonstrated significant anti-pathogenic activity, especially against strains known for biofilm formation. This highlights a potential application in the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Potential Biological Activities

  • Pharmacological Evaluation

    Compounds structurally related to this compound have been synthesized and evaluated for their pharmacological activities. For instance, benzo[b]thiophen derivatives have been prepared for pharmacological evaluation, indicating the potential for such compounds to serve as leads in drug discovery (Chapman, Scrowston, & Westwood, 1969).

  • α-Glucosidase and/or α-Amylase Inhibitors

    The synthesis and evaluation of related compounds as potential α-glucosidase and/or α-amylase inhibitors for managing diabetes underscore the potential therapeutic applications of this compound in metabolic disorders (Nkoana et al., 2022).

Mechanism of Action

Properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c17-15-4-2-1-3-14(15)16(20)18-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12,19H,5-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFYPSNEPKQEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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